molecular formula C36H22N4O3S2 B2488142 N-{naphtho[2,1-d][1,3]thiazol-2-yl}-4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)phenoxy]benzamide CAS No. 476210-70-5

N-{naphtho[2,1-d][1,3]thiazol-2-yl}-4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)phenoxy]benzamide

Cat. No.: B2488142
CAS No.: 476210-70-5
M. Wt: 622.72
InChI Key: ZATGMGRMECSSFZ-UHFFFAOYSA-N
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Description

N-{naphtho[2,1-d][1,3]thiazol-2-yl}-4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)phenoxy]benzamide: is a complex organic compound characterized by the presence of naphtho[2,1-d][1,3]thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{naphtho[2,1-d][1,3]thiazol-2-yl}-4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)phenoxy]benzamide typically involves multi-step organic reactions. The process begins with the preparation of naphtho[2,1-d][1,3]thiazole derivatives, followed by their coupling with phenoxybenzamide intermediates. Common reagents used in these reactions include thionyl chloride, anhydrous potassium carbonate, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions in specialized reactors. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-{naphtho[2,1-d][1,3]thiazol-2-yl}-4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)phenoxy]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with varying functional groups.

Scientific Research Applications

Chemistry: In chemistry, N-{naphtho[2,1-d][1,3]thiazol-2-yl}-4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)phenoxy]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its effects on cellular processes.

Medicine: In medicine, this compound is explored for its therapeutic potential. Research includes its use as a lead compound for drug development, particularly in the treatment of diseases where its unique structure may offer specific advantages.

Industry: In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Comparison with Similar Compounds

    Naphtho[2,1-d][1,3]thiazole derivatives: These compounds share the core naphtho[2,1-d][1,3]thiazole structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Phenoxybenzamide derivatives: These compounds have similar phenoxybenzamide moieties but may lack the naphtho[2,1-d][1,3]thiazole rings, resulting in different reactivity and applications.

Uniqueness: N-{naphtho[2,1-d][1,3]thiazol-2-yl}-4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)phenoxy]benzamide is unique due to the combination of naphtho[2,1-d][1,3]thiazole and phenoxybenzamide structures. This dual functionality provides a versatile platform for exploring new chemical reactions and developing compounds with diverse applications.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-[4-(benzo[g][1,3]benzothiazol-2-ylcarbamoyl)phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H22N4O3S2/c41-33(39-35-37-29-19-13-21-5-1-3-7-27(21)31(29)44-35)23-9-15-25(16-10-23)43-26-17-11-24(12-18-26)34(42)40-36-38-30-20-14-22-6-2-4-8-28(22)32(30)45-36/h1-20H,(H,37,39,41)(H,38,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATGMGRMECSSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C(=O)NC6=NC7=C(S6)C8=CC=CC=C8C=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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